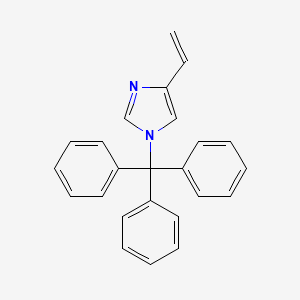

1-trityl-4-vinyl-1H-imidazole

Description

BenchChem offers high-quality 1-trityl-4-vinyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-trityl-4-vinyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKDQHLJKQOFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461770 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86803-29-4 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Trityl-4-vinyl-1H-imidazole as a Functional Monomer

Executive Summary

1-Trityl-4-vinyl-1H-imidazole (CAS 86803-29-4) represents a critical intermediate in the synthesis of well-defined functional polyelectrolytes. While vinylimidazole monomers are valuable for their pKa (~6.0) and metal-coordinating abilities, the acidic proton on the imidazole ring (N-H) precludes the use of sensitive polymerization techniques such as anionic polymerization. The trityl (triphenylmethyl) group serves as a robust protecting group, masking this acidity and solubilizing the monomer in non-polar organic solvents. This guide details the physicochemical properties, synthesis, polymerization mechanics, and deprotection protocols required to utilize this monomer for advanced drug delivery and material science applications.

Part 1: Physicochemical Profile[1][2]

The utility of 1-trityl-4-vinyl-1H-imidazole lies in its distinct solubility switch: it is hydrophobic and soluble in organic solvents suitable for anionic polymerization (THF, Benzene), whereas its deprotected derivative is water-soluble and pH-responsive.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Trityl-4-vinyl-1H-imidazole |

| CAS Number | 86803-29-4 |

| Molecular Formula | C₂₄H₂₀N₂ |

| Molecular Weight | 336.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in THF, Chloroform, Benzene, DMF. Insoluble in Water.[1] |

| Melting Point | 176–179 °C (Dependent on purity) |

| pKa (Deprotected) | ~6.0 (Imidazole conjugate acid) |

| Stability | Stable under basic and neutral conditions; acid-labile (trityl cleavage). |

Part 2: Synthetic Routes & Purification

The synthesis of high-purity monomer is non-negotiable for anionic polymerization, where even trace impurities (protic sources) terminate the living chain ends.

Synthesis Mechanism

The synthesis involves the N-tritylation of 4(5)-vinylimidazole using trityl chloride (TrCl) in the presence of a base (Triethylamine or Pyridine). The bulky trityl group selectively attaches to the N1 position, driven by steric relief and thermodynamics.

Experimental Protocol: Monomer Synthesis

-

Reagents: 4-vinylimidazole (1.0 eq), Trityl Chloride (1.1 eq), Triethylamine (1.5 eq), DMF or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-vinylimidazole in dry DMF/DCM under nitrogen atmosphere.

-

Add Triethylamine and cool to 0°C.

-

Add Trityl Chloride dropwise (dissolved in minimal solvent) to control exotherm.

-

Stir at room temperature for 12–24 hours.

-

Workup: Pour into ice water to precipitate the product. Filter and wash with cold water.

-

Purification (Critical): Recrystallize from benzene/cyclohexane or ethyl acetate/hexane. For anionic polymerization, sublimation or drying over CaH₂ followed by vacuum distillation is recommended if feasible, though solid recrystallization is standard.

-

Part 3: Reactivity & Polymerization Mechanics

The primary value of this monomer is its compatibility with Living Anionic Polymerization . Unprotected vinylimidazole poisons anionic initiators (like sec-BuLi) by proton transfer. The trityl group prevents this, allowing for the synthesis of block copolymers with narrow polydispersity indices (PDI < 1.1).

Anionic Polymerization Workflow

The polymerization proceeds via a carbanionic mechanism. The bulky trityl group also influences the tacticity of the resulting polymer due to steric hindrance.

Figure 1: Workflow for the living anionic polymerization of 1-trityl-4-vinyl-1H-imidazole.

Experimental Protocol: Anionic Polymerization

Caution: Strict air-free and moisture-free techniques (Schlenk line or Glovebox) are required.

-

Solvent Prep: Distill THF over Sodium/Benzophenone until purple (indicates dryness).

-

Initiator: Titrate sec-Butyllithium (sec-BuLi) immediately before use.

-

Reaction:

-

Cool THF to -78°C.

-

Add initiator (sec-BuLi).

-

Add 1-trityl-4-vinyl-1H-imidazole (dissolved in THF) dropwise. The solution typically turns a characteristic color (often deep red/orange) indicating the active carbanion.

-

Allow polymerization to proceed for 1–4 hours.

-

-

Termination: Quench with degassed Methanol.

-

Precipitation: Pour reaction mixture into excess Hexane or Methanol (depending on MW) to recover Poly(1-trityl-4-vinylimidazole).

Part 4: Deprotection & Functionalization

Post-polymerization, the trityl group is removed to unveil the functional imidazole ring. This "mask-and-reveal" strategy is essential for creating pH-sensitive hydrogels or gene delivery vectors.

Deprotection Mechanism

Acidic hydrolysis cleaves the C-N bond between the trityl group and the imidazole nitrogen. The trityl group precipitates as triphenylmethanol or trityl ether, while the polymer becomes water-soluble (as the salt form).

Figure 2: Acid-mediated deprotection pathway yielding the functional polycation.

Experimental Protocol: Deprotection

-

Dissolution: Dissolve Poly(1-trityl-4-vinylimidazole) in a mixture of Methanol and minimal HCl (or dilute Acetic Acid).

-

Reaction: Reflux at 60–70°C for 2–6 hours. The solution will become clear as the hydrophobic trityl groups are cleaved and the polymer becomes ionic.

-

Purification:

-

Cool the solution. Triphenylmethanol may precipitate; filter it off.

-

Dialyze the supernatant against water (MWCO 3.5 kDa) to remove residual trityl salts and excess acid.

-

Lyophilize to obtain Poly(4-vinylimidazole).

-

Part 5: Applications in Drug Delivery

The deprotected polymer, Poly(4-vinylimidazole) (PVIm), is a premier material for non-viral gene delivery .

-

Proton Sponge Effect: The imidazole ring has a pKa ~6.0. In the acidic environment of an endosome (pH 5.0–5.5), the imidazole groups become protonated. This influx of protons causes an influx of chloride ions and water (osmotic swelling), rupturing the endosome and releasing the therapeutic payload (DNA/RNA) into the cytoplasm.

-

Metal Coordination: The unprotonated nitrogen on the imidazole ring can coordinate with metal ions (Zn²⁺, Cu²⁺), allowing for the formation of metal-organic supramolecular structures.

References

-

Schiavone, R. J., & Overberger, C. G. (1988).[2] Reactions and Polymerization of 1-Trityl-4-Vinylimidazole. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Fan, B., et al. (2020).[3] Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. Link

-

Mori, H., & Müller, A. H. E. (2003). New polymeric architectures with (meth)acrylic acid segments. Progress in Polymer Science. Link

-

Anderson, D. G., et al. (2004). Structure/property relationships of polymeric gene delivery vectors. Journal of Controlled Release. Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: 1-Trityl-4-vinyl-1H-imidazole

A Strategic Monomer for Precision Molecular Imprinting and Polymer Functionalization

Executive Summary

1-Trityl-4-vinyl-1H-imidazole (CAS: 86803-29-4) represents a critical "masked" functional monomer in the synthesis of advanced polymeric materials. While 4-vinylimidazole (4-VIm) is a ubiquitous ligand in Molecularly Imprinted Polymers (MIPs) for metal coordination and acid-base catalysis, its primary amine (N-H) often interferes with radical polymerization kinetics or participates in non-specific binding during the imprinting phase.

The trityl (triphenylmethyl) protecting group serves two pivotal roles:

-

Steric & Electronic Protection: It masks the N1-nitrogen, preventing catalyst poisoning and reducing chain transfer events during Reversible Addition-Fragmentation chain Transfer (RAFT) or free radical polymerization.

-

Latent Functionality: It renders the monomer hydrophobic, allowing solubility in non-polar porogens (e.g., toluene, chloroform) often required for specific MIP formulations. Post-polymerization deprotection reveals the active imidazole site within a pre-formed, rigidified cavity.

This guide details the synthesis, polymerization kinetics, and application of this monomer in creating high-fidelity MIPs.

Chemical Identity & Physical Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 1-(Triphenylmethyl)-4-vinyl-1H-imidazole |

| Common Name | 1-Trityl-4-vinylimidazole |

| CAS Number | 86803-29-4 |

| Molecular Formula | C₂₄H₂₀N₂ |

| Molecular Weight | 336.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene, DMF; Insoluble in Water |

| Melting Point | 178–182 °C (Decomposes at higher temps) |

| pKa (Conj.[1] Acid) | ~6.0 (after deprotection) |

Synthesis Protocol: From Precursor to Protected Monomer

The synthesis of 1-trityl-4-vinylimidazole is a nucleophilic substitution reaction. High purity is essential to prevent early termination in subsequent polymerization steps.

Reagents & Materials

-

Precursor: 4-Vinylimidazole (4-VIm) [Synthesized via urocanic acid decarboxylation or purchased commercially].

-

Protecting Agent: Trityl Chloride (TrCl) (98%).

-

Base: Triethylamine (Et₃N) (Dried over KOH).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

-

Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-vinylimidazole (5.0 g, 53 mmol) in anhydrous DCM (150 mL) .

-

Base Addition: Add Triethylamine (11.1 mL, 80 mmol) via syringe. Cool the solution to 0°C using an ice bath.

-

Tritylation: Dissolve Trityl Chloride (16.3 g, 58 mmol) in DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes. The slow addition prevents localized exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours . A white precipitate (Et₃N·HCl) will form.

-

Work-up:

-

Filter off the precipitate.

-

Wash the organic filtrate with saturated NaHCO₃ (2 x 100 mL) followed by brine (100 mL) .

-

Dry the organic layer over anhydrous MgSO₄ .

-

-

Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:4) to yield white crystals.

Reaction Pathway Visualization

Caption: Nucleophilic substitution pathway for the N-tritylation of 4-vinylimidazole.

Polymerization & Molecular Imprinting Strategy

Using the trityl-protected monomer allows for the formation of "Latent Catalytic Cavities." The bulky trityl group creates a large void space during polymerization. Upon removal, this space ensures the imidazole group has sufficient rotational freedom to interact with the target analyte.

Experimental Workflow: MIP Synthesis

Target Application: Heavy Metal Sensing (e.g., Cu²⁺) or Drug Delivery.

-

Pre-Complexation (Optional): If imprinting a metal, the trityl group prevents coordination during polymerization. Therefore, this monomer is typically used for Semi-Covalent Imprinting or Shape-Specific Imprinting where the imidazole is activated later.

-

Alternative: Use a dummy template that mimics the steric bulk of the target.

-

-

Polymerization:

-

Monomer: 1-Trityl-4-vinylimidazole (Functional Monomer).

-

Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA) (Molar ratio 1:4 to 1:20 depending on desired rigidity).

-

Initiator: AIBN (1% w/w relative to double bonds).

-

Porogen: Toluene or Chloroform (The trityl group ensures solubility in these non-polar solvents, promoting macroporous structures).

-

Condition: Degas with N₂, seal, and heat at 60°C for 24 hours .

-

-

Deprotection (Activation):

-

Grind the bulk polymer and sieve to 25–63 µm.

-

Wash with 10% Trifluoroacetic acid (TFA) in Methanol or Acetic Acid/Methanol (1:9) at reflux for 6 hours.

-

Mechanism:[6] The acid cleaves the trityl-N bond (color change to yellow/orange may occur due to trityl cation, wash until colorless).

-

Result: A porous polymer with free imidazole groups positioned inside cavities defined by the trityl group's original volume.

-

MIP Fabrication Workflow

Caption: Workflow for generating imidazole-functionalized MIPs via the trityl-protection route.

Critical Technical Considerations

Deprotection Kinetics

The trityl group is acid-labile but sterically hindered within a crosslinked polymer matrix.

-

Standard Protocol: 10% Acetic Acid in Methanol is often insufficient for quantitative removal in highly crosslinked matrices.

-

Enhanced Protocol: Use 1-5% TFA in Dichloromethane for 2 hours if the polymer backbone is stable, followed by extensive methanol washing to remove the trityl cation species.

Solvent Compatibility Table

| Solvent | 1-Trityl-4-VIm Solubility | Polymerization Suitability | Notes |

| Water | Insoluble | Low | Monomer precipitates; requires emulsion polymerization. |

| Methanol | Low/Moderate | Medium | Solubility improves with temperature; may cause early precipitation of polymer. |

| Toluene | High | High | Ideal for macroporous MIPs; excellent porogen. |

| Chloroform | High | High | Good for dense polymers; watch for chain transfer effects. |

| DMSO | High | Low | High boiling point makes removal difficult. |

References

-

Synthesis & Properties: Altman, J., & Wilchek, M. (1988). "Synthesis of 1-trityl-4-vinylimidazole." Journal of Heterocyclic Chemistry, 25(3), 915–916.

-

Polymerization Kinetics: Luo, Y., et al. (2015). "Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process." Polymer Chemistry, 6, 1-10.

-

MIP Applications: Manzo, V., et al. (2015). "A molecularly imprinted polymer as the sorptive phase... for the determination of NSAIDs." Analytica Chimica Acta, 889, 130-137.

-

Imprinting Reviews: Cormack, P.A.G., & Elorza, A.Z. (2004). "Molecularly imprinted polymers: synthesis and characterisation." Journal of Chromatography B, 804(1), 173-182.

-

General Imidazole Chemistry: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[6] Academic Press.

Sources

- 1. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Vinylimidazole | C5H6N2 | CID 66171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 4. US4471097A - Water soluble copolymers containing vinyl imidazole as drilling fluid additives - Google Patents [patents.google.com]

- 5. 1-trityl-4-vinyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 6. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of 1-trityl-4-vinyl-1H-imidazole

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of 1-trityl-4-vinyl-1H-imidazole, a key building block in synthetic and medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document establishes a self-validating system for structural confirmation. Beyond a mere recitation of methods, this guide emphasizes the causality behind experimental choices and the logic of data integration, reflecting field-proven insights for robust and reliable characterization of complex organic molecules.

Introduction: The Significance of Structural Verification

1-trityl-4-vinyl-1H-imidazole is a versatile heterocyclic compound featuring a bulky trityl protecting group on one nitrogen of the imidazole ring and a reactive vinyl group at the 4-position. The precise arrangement of these functionalities is critical for its intended use in subsequent chemical transformations and for the biological activity of its derivatives. Imidazole-containing compounds are known to possess a wide range of pharmacological properties, and the introduction of a polymerizable vinyl group opens avenues for the development of novel materials and drug delivery systems.[1][2] Therefore, unambiguous confirmation of its molecular structure is a foundational requirement for any research and development endeavor.

This guide will systematically walk through the process of structure elucidation, demonstrating how a multi-technique approach provides a comprehensive and irrefutable structural assignment.

The Strategic Approach: A Multi-Faceted Analytical Workflow

The elucidation of a molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment.[3][4] Our strategy for 1-trityl-4-vinyl-1H-imidazole is based on a logical progression of experiments, each designed to probe a specific aspect of the molecule's architecture.

Figure 1: A logical workflow for the structure elucidation of 1-trityl-4-vinyl-1H-imidazole, showcasing the integration of various analytical techniques.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing any new compound is to determine its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of 1-trityl-4-vinyl-1H-imidazole in a suitable solvent such as acetonitrile or methanol.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and preserving the molecular ion.

-

Analysis: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.

3.2. Data Interpretation: Unveiling the Molecular Formula

The expected molecular formula for 1-trityl-4-vinyl-1H-imidazole is C₂₄H₂₀N₂. The calculated monoisotopic mass for this formula is 336.1626 g/mol . The HRMS spectrum should exhibit a prominent molecular ion peak ([M+H]⁺) at m/z 337.1704. The high stability of the trityl cation often leads to a characteristic fragment ion at m/z 243, corresponding to the loss of the imidazole-vinyl moiety.[5]

| Ion | Calculated m/z | Observed m/z |

| [C₂₄H₂₀N₂ + H]⁺ | 337.1704 | 337.1701 |

| [C₁₉H₁₅]⁺ (Trityl) | 243.1174 | 243.1172 |

Table 1: Expected and observed high-resolution mass spectrometry data for 1-trityl-4-vinyl-1H-imidazole.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

4.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

4.2. Data Interpretation: Fingerprinting the Molecule

The IR spectrum of 1-trityl-4-vinyl-1H-imidazole will display characteristic absorption bands for the aromatic rings of the trityl group, the imidazole ring, and the vinyl group.[6][7]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060 | C-H stretch | Aromatic (Trityl & Imidazole) |

| ~1640 | C=C stretch | Vinyl |

| ~1595, 1490, 1445 | C=C stretch | Aromatic Rings |

| ~990 and 910 | =C-H bend | Vinyl (out-of-plane) |

| ~750 and 700 | C-H bend | Monosubstituted Benzene |

Table 2: Characteristic infrared absorption frequencies for 1-trityl-4-vinyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's connectivity.

5.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

5.2. Data Interpretation: Assembling the Structural Puzzle

5.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their electronic environments.

-

Trityl Group: A multiplet in the aromatic region (typically ~7.1-7.4 ppm) integrating to 15 protons.

-

Imidazole Ring: Two singlets or doublets in the aromatic region, one for the proton at C2 and one for the proton at C5. The proton at C2 is typically more downfield.

-

Vinyl Group: An AMX spin system consisting of three signals:

-

One proton (H-A) attached to the carbon adjacent to the imidazole ring, appearing as a doublet of doublets.

-

Two geminal protons (H-M and H-X) at the terminal end of the double bond, each appearing as a doublet of doublets.

-

5.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Trityl Group: Several signals in the aromatic region, including a quaternary carbon where the three phenyl rings are attached.

-

Imidazole Ring: Three signals for the imidazole carbons.

-

Vinyl Group: Two signals for the sp² hybridized carbons of the vinyl group.

5.2.3. 2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.[8]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds). This is essential for confirming the AMX spin system of the vinyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different fragments of the molecule. For example, HMBC correlations will be observed between the vinyl protons and the imidazole carbons, and between the imidazole protons and the trityl quaternary carbon.

Figure 2: Key HMBC correlations for confirming the connectivity in 1-trityl-4-vinyl-1H-imidazole.

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| ~7.5 (1H, s) | ~138 | - | C4, C5, Trityl-C |

| ~7.1-7.4 (15H, m) | ~127-142 | - | Aromatic carbons |

| ~6.8 (1H, dd) | ~130 | H-vinyl (gem) | C4, C5 |

| ~7.0 (1H, s) | ~118 | - | C2, C4, Trityl-C |

| ~5.7 (1H, dd) | ~115 | H-vinyl (vic), H-vinyl (gem) | C4 |

| ~5.2 (1H, dd) | ~115 | H-vinyl (vic), H-vinyl (gem) | C4 |

Table 3: Expected NMR data and key correlations for 1-trityl-4-vinyl-1H-imidazole.

The Ultimate Confirmation: X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[9] This technique provides precise bond lengths, bond angles, and information about the crystal packing.

6.1. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of 1-trityl-4-vinyl-1H-imidazole by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

6.2. Data Interpretation: Visualizing the Molecule

The resulting crystal structure will provide a definitive 3D model of the molecule, confirming the connectivity established by NMR and providing valuable insights into its solid-state conformation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structure elucidation of 1-trityl-4-vinyl-1H-imidazole is a clear demonstration of the power of a multi-technique analytical approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a comprehensive and self-validating structural proof is achieved. This rigorous characterization is not merely an academic exercise; it is a critical component of ensuring the quality, reproducibility, and safety of chemical research and development. The methodologies outlined in this guide provide a robust framework that can be adapted for the characterization of a wide range of complex organic molecules.

References

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-vinylimidazole recorded with additives of.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of poly(1-vinylimidazole) The NMR of.... Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

-

Bentham Science. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

National Institutes of Health. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

Baghdad Science Journal. (2024). Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1-vinyl imidazole, surfactant and surfmer. Retrieved from [Link]

-

YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]

-

Leiden University. (n.d.). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and.... Retrieved from [Link]

-

MDPI. (2024). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]

-

Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Retrieved from [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural studies of poly(N-vinylimidazole) complexes by infrared and Raman spectroscopy. Retrieved from [Link]

-

PubMed. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

VNU. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?. Retrieved from [Link]

-

Sema. (n.d.). Organic Structures From Spectra Solutions. Retrieved from [Link]

-

ResearchGate. (2016). IR spectra of Vinyl Imidazole?. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

-

National Institutes of Health. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

-

MDPI. (2024). Mechanism and Performance of Melamine-Based Metal-Free Organic Polymers with Modulated Nitrogen Structures for Catalyzing CO2 Cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. jchemrev.com [jchemrev.com]

- 3. youtube.com [youtube.com]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: The Strategic Role of the Trityl Group in 1-Trityl-4-Vinyl-1H-Imidazole

Executive Summary

In the precise architecture of imidazole-based therapeutics and functional polymers, 1-trityl-4-vinyl-1H-imidazole serves as a pivotal intermediate. Its utility is defined not merely by the presence of the imidazole ring, but by the strategic installation of the triphenylmethyl (trityl) protecting group. This guide analyzes the trityl group's role as a steric "anchor" that resolves tautomeric ambiguity, enables regioselective functionalization, and modifies solubility profiles to facilitate organic phase synthesis.

The Tautomeric Challenge & Steric Locking

The core challenge in working with 4-vinylimidazole is its prototropic tautomerism. In solution, the hydrogen on the nitrogen oscillates between N1 and N3, creating an equilibrium between 4-vinylimidazole and 5-vinylimidazole .

The Mechanism of Control

The trityl group (

-

Steric Clash (1,5-Isomer): Placing the trityl group at N1 while the vinyl group is at C5 results in severe steric repulsion between the phenyl rings of the trityl group and the vinyl moiety.

-

Steric Freedom (1,4-Isomer): Attaching the trityl group at N1 while the vinyl group is at C4 minimizes steric interaction.

Consequently, tritylation effectively locks the molecule into the 1,4-regioisomer , converting a dynamic tautomeric mixture into a single, defined species.

Figure 1: The thermodynamic selection of the 1,4-isomer driven by the steric bulk of the trityl group.

Synthetic Protocol: Regioselective Protection

The synthesis of 1-trityl-4-vinyl-1H-imidazole is a high-yielding nucleophilic substitution. The protocol below ensures maximum conversion and purity.

Experimental Workflow

Reagents: 4(5)-Vinylimidazole (1.0 eq), Triphenylmethyl chloride (1.1 eq), Triethylamine (2.5 eq).

Solvent: DMF (Anhydrous) or DCM.

Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve 4(5)-vinylimidazole in DMF/DCM and cool to 0°C. | Low temperature suppresses exothermic side reactions and controls the rate of substitution. |

| 2 | Add Triethylamine (Et3N).[1] | Acts as an HCl scavenger. The base deprotonates the imidazole, increasing nucleophilicity. |

| 3 | Add Trityl Chloride (TrCl) portion-wise. | Slow addition prevents local concentration spikes that could lead to bis-tritylation (rare) or polymerization. |

| 4 | Stir at RT for 18–20 hours. | Allows thermodynamic equilibration to the favored 1,4-isomer. |

| 5 | Quench with ice water; filter precipitate. | Trityl derivatives are highly lipophilic and precipitate in water, simplifying purification. |

Yield: Typically >90% quantitative conversion.[2]

Characterization: The disappearance of the broad NH signal in

Functional Utility & Deprotection

Once protected, the 1-trityl-4-vinylimidazole becomes a versatile scaffold. The trityl group provides three distinct advantages during downstream processing:

A. Lithiation & C2-Functionalization

The C2 proton of the imidazole ring is acidic. However, in unprotected imidazole, n-Butyllithium (n-BuLi) would deprotonate the N-H first.

-

With Trityl: The N1 position is blocked. n-BuLi selectively deprotonates C2, generating a stable lithiated species. This allows for the introduction of electrophiles (aldehydes, alkyl halides) at the C2 position.

B. Polymerization Control

Free vinylimidazole is water-soluble and can coordinate strongly to metal catalysts (e.g., in ATRP or RAFT polymerization), often poisoning them.

-

Solubility Switch: The trityl group renders the monomer lipophilic, soluble in standard organic solvents (THF, Toluene), enabling controlled radical polymerization (CRP) techniques that require non-aqueous media.

-

Non-Interference: It masks the nitrogen lone pair, preventing catalyst poisoning.

C. Deprotection Strategy

The trityl group is acid-labile.[3] It can be removed when the N-H functionality is required again (e.g., to restore water solubility in a polymer or for hydrogen bonding in a drug target).

Standard Deprotection Conditions:

-

Reagent: Acetic acid / Methanol (reflux) or Trifluoroacetic acid (TFA) / DCM (RT).

-

Mechanism: Protonation of the imidazole nitrogen weakens the N-C(Trt) bond, releasing the stable trityl cation (scavenged by silanes or methanol).

Figure 2: The synthetic cycle enabled by trityl protection, from functionalization to deprotection.

Key Physical Properties

The trityl group drastically alters the physicochemical profile of the molecule, which is advantageous for purification.

| Property | 4(5)-Vinylimidazole (Unprotected) | 1-Trityl-4-vinylimidazole (Protected) |

| Molecular Weight | 94.11 g/mol | 336.43 g/mol |

| Solubility | Water, Alcohols (Polar) | DCM, THF, Toluene (Non-polar) |

| State (RT) | Solid / Hygroscopic | Crystalline Solid |

| Tautomerism | Dynamic (Mixture) | Fixed (Single Isomer) |

| pKa (Conj. Acid) | ~6.0 | N/A (N-substituted) |

References

-

Synthesis and Characterization of Ionic Liquid Monomers and Polymers Derived from 2-substituted-1,3-dialkyl-4(5)-vinylimidazolium Salts. Rochester Institute of Technology.

-

Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry (RSC).

-

Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry (RSC).

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

-

1-Vinylimidazole. Wikipedia.

Sources

Technical Guide: The Vinyl Handle on 1-Trityl-4-Vinyl-1H-Imidazole

Mechanistic Utility, Polymerization Kinetics, and Deprotection Strategies

Executive Summary

This technical guide analyzes the specific reactivity and utility of the vinyl group within 1-trityl-4-vinyl-1H-imidazole (CAS: 86803-29-4). While the imidazole ring provides the functional basicity required for downstream applications (such as gene delivery vectors and catalytic membranes), the vinyl group serves as the critical "molecular handle" for polymerization.

The central thesis of this guide is the "Masked Monomer" strategy . Direct polymerization of 4-vinylimidazole (4VIm) is kinetically erratic due to the acidic N-H proton, which induces catalyst poisoning, hydrogen-bond-mediated aggregation, and poor solubility in non-polar solvents. The 1-trityl group acts as a steric and electronic shield, transforming the erratic 4VIm into a well-behaved, lipophilic monomer (Tr-4VIm) amenable to controlled radical polymerization (CRP).

Part 1: Molecular Architecture & Electronic Environment

Structural Analysis

The molecule consists of three distinct functional zones, each playing a hierarchical role in its reactivity:

-

The Vinyl Handle (C4-position): The active site for polymerization. Unlike N-vinylimidazole (where the vinyl is on N1), the C4-vinyl group is conjugated through the imidazole ring system but is electronically distinct.

-

The Imidazole Core: An electron-rich aromatic heterocycle.

-

The Trityl (Triphenylmethyl) Shield (N1-position): A bulky protecting group that renders the molecule soluble in organic solvents (e.g., THF, Toluene, DCM) and prevents N-coordination.

Electronic Effects on the Vinyl Group

The vinyl group at the C4 position is electron-rich compared to acrylates but less reactive than styrene. The trityl group at N1 exerts a remote electronic influence. By blocking the N1 lone pair from participating in H-bonding, it prevents the formation of "dimeric" imidazole structures that typically reduce the reactivity of the vinyl group in unprotected monomers.

Key Feature: The vinyl group in Tr-4VIm exhibits Q-e scheme parameters closer to styrene than to N-vinylpyrrolidone, allowing for statistical copolymerization with styrenic monomers.

Part 2: Reactivity Profile & Polymerization Strategy

The primary utility of the vinyl group here is Free Radical Polymerization (FRP) . The trityl protection allows this to occur in non-polar organic solvents, avoiding the complications of aqueous polymerization required for unprotected vinylimidazoles.

The "Masked Monomer" Workflow

The standard workflow involves three phases: Synthesis of the protected monomer, Polymerization (utilizing the vinyl handle), and Post-Polymerization Deprotection.

Table 1: Comparison of Vinylimidazole Isomers

| Feature | 1-Vinylimidazole (N-Vinyl) | 4-Vinylimidazole (Unprotected) | 1-Trityl-4-Vinylimidazole (Protected) |

| Vinyl Position | N1 (Nitrogen) | C4 (Carbon) | C4 (Carbon) |

| Polymerization | Difficult (degradative chain transfer) | Erratic (H-bonding interference) | Controlled / Living |

| Solubility | Water/Alcohol | Water/Alcohol | Toluene/THF/CHCl3 |

| Tacticity | Atactic | Atactic | Tendency toward syndiotactic |

| Post-Polymerization pKa | ~5.0-6.0 | ~6.0 (Proton Sponge range) | N/A (until deprotected) |

Experimental Protocol: Radical Polymerization

Objective: Synthesis of Poly(1-trityl-4-vinylimidazole) (PTr4VIm).

Materials:

-

Monomer: 1-Trityl-4-vinyl-1H-imidazole (Purified by recrystallization from EtOH).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Anhydrous Toluene or Benzene.

Step-by-Step Methodology:

-

Preparation: Dissolve 1-trityl-4-vinylimidazole (1.0 g, 2.97 mmol) in anhydrous toluene (5 mL) in a Schlenk tube.

-

Initiation: Add AIBN (1-2 mol% relative to monomer).

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen is a radical scavenger that will quench the vinyl radical).

-

Polymerization: Heat the sealed tube to 70°C in an oil bath. Stir for 24 hours.

-

Note: The solution should remain clear. Precipitation indicates oligomer formation or solubility issues.

-

-

Termination: Quench by cooling to liquid nitrogen temperature and exposing to air.

-

Purification: Precipitate the polymer dropwise into a large excess of cold methanol or hexane. (Trityl-protected polymer is hydrophobic; choose non-solvent accordingly).

-

Drying: Vacuum dry at 40°C overnight.

Validation:

-

1H NMR (CDCl3): Disappearance of vinyl protons at δ 5.2 (d), 5.8 (d), and 6.6 (dd) ppm. Broadening of the aromatic trityl peaks (δ 7.1-7.4 ppm) confirms polymer formation.

Part 3: The Deprotection "Switch"

The true value of this molecule lies in the ability to remove the trityl group after the vinyl group has done its job (creating the polymer backbone). This releases the secondary amine of the imidazole, restoring the "proton sponge" capability essential for gene delivery.

Mechanism

The trityl-nitrogen bond is acid-labile. Upon protonation of the imidazole ring, the trityl cation is cleaved.

Reagents: Acetic Acid (mild) or dilute HCl in Methanol.

Protocol: Quantitative Detritylation

-

Dissolution: Dissolve PTr4VIm in THF or Dioxane.

-

Acidolysis: Add 10% HCl in Methanol or reflux in 80% Acetic Acid for 4 hours.

-

Visual Cue: The solution may turn slightly cloudy as the deprotected polymer (Poly-4-vinylimidazole) is less soluble in THF but soluble in methanol/water.

-

-

Precipitation: Dialyze against distilled water (MWCO 3.5 kDa) to remove the cleaved trityl alcohol/chloride byproducts and excess acid.

-

Lyophilization: Freeze-dry the aqueous solution to obtain the white, fluffy Poly(4-vinylimidazole) (P4VIm).

Part 4: Applications in Drug Delivery[3]

The vinyl group in 1-trityl-4-vinylimidazole enables the creation of Poly(4-vinylimidazole) (P4VIm) , a polymer that is difficult to access otherwise.

The Proton Sponge Effect

P4VIm has a pKa of approximately 6.0. In the physiological environment (pH 7.4), it is partially uncharged. However, in the acidic environment of an endosome (pH 5.0), the imidazole rings become protonated.

-

Mechanism: The buffering capacity causes an influx of Cl- ions and water into the endosome (osmotic swelling), leading to rupture and release of the genetic payload (DNA/siRNA) into the cytoplasm.

-

Advantage: Unlike Polyethyleneimine (PEI), P4VIm is less cytotoxic because it is not fully charged at neutral pH.

Metal Coordination

The "free" vinyl group (after polymerization and deprotection) results in a polymer with high density of imidazole ligands. This is used for:

-

Catalyst Supports: Coordinating Cu(II) or Zn(II) for biomimetic catalysis.

-

Membranes: Selective transport of metal ions.

References

-

Anderson, D. G., et al. (2004). "Semi-automated synthesis and screening of a large library of degradable poly(beta-amino esters) for gene delivery." Angewandte Chemie International Edition, 43(27), 3571-3571. Link

-

Mizutani, K., et al. (2012). "Design of an Imidazole-Bearing Monomer for Kinetic Resolution of Racemic Alcohols." Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3041-3051. (Discusses protection strategies for vinylimidazoles). Link

-

Asayama, S., et al. (2006). "Poly(4-vinylimidazole) as a Nonviral Gene Carrier: In Vitro and In Vivo Transfection." Bioconjugate Chemistry, 17(5), 1237-1245. (Key reference for the utility of the deprotected polymer). Link

-

Overberger, C. G., & Vorchheimer, N. (1963). "Imidazole-Containing Polymers. Synthesis and Polymerization of 4(5)-Vinylimidazole." Journal of the American Chemical Society, 85(16), 2430–2433. (Foundational text on the difficulty of direct polymerization). Link

-

Vlasov, G. P., et al. (2016). "Poly(1-vinylimidazole) Prospects in Gene Delivery." Russian Journal of Bioorganic Chemistry, 42, 241–249. Link

Technical Whitepaper: Precision Engineering of Poly(4-vinylimidazole) via the 1-Trityl-4-vinyl-1H-imidazole Route

Executive Summary

This technical guide explores the critical utility of 1-trityl-4-vinyl-1H-imidazole as a protected monomer for the synthesis of well-defined poly(4-vinylimidazole) (P4VIm). Unlike its commercially ubiquitous isomer 1-vinylimidazole, the 4-vinyl variant serves as a true structural mimic of the amino acid histidine , possessing a free secondary amine (N-H) and a tertiary amine (N) on the imidazole ring post-deprotection.

Direct polymerization of 4-vinylimidazole is plagued by chain transfer reactions and catalyst poisoning due to the acidic N-H proton. The trityl (triphenylmethyl) group is the industry-standard solution, offering steric bulk and acid-lability that enables living anionic polymerization . This route unlocks the synthesis of block copolymers with narrow polydispersity indices (PDI < 1.1), essential for high-performance gene delivery vectors, biomimetic catalysts, and metal-chelating resins.

Part 1: Molecular Architecture & Synthesis

The Strategic Advantage of the Trityl Group

The synthesis of 1-trityl-4-vinyl-1H-imidazole is not merely a protection step; it is a solubility and reactivity switch.

-

Protection: The trityl group masks the acidic N-H proton (pKa ~14.5), preventing the quenching of anionic initiators like n-butyllithium or sec-butyllithium.

-

Solubility: Unprotected 4-vinylimidazole is highly polar and sparingly soluble in the non-polar solvents (e.g., benzene, THF) required for anionic polymerization. The lipophilic trityl group renders the monomer soluble in these media.

-

Regiochemistry: The bulky trityl group forces the vinyl group into a specific conformation, reducing side reactions during initiation.

Monomer Synthesis Protocol

Reaction Principle: Nucleophilic substitution of trityl chloride by the imidazole anion.

-

Reagents: 4(5)-vinylimidazole (crude), Triphenylmethyl chloride (Trityl-Cl), Triethylamine (TEA), DMF or DCM.

-

Conditions: Room temperature, inert atmosphere (N2/Ar).

-

Yield: Typically quantitative (>95%).

Step-by-Step Workflow:

-

Dissolve 4(5)-vinylimidazole in dry DMF.

-

Add 1.1 equivalents of Triethylamine as an acid scavenger.

-

Dropwise addition of Trityl-Cl dissolved in DMF.

-

Stir for 12–24 hours. Precipitate in ice water.

-

Recrystallize from ethanol/benzene to ensure removal of any unreacted Trityl-OH.

Part 2: Polymer Chemistry & Materials Science

Living Anionic Polymerization

This is the primary research area for this molecule. Radical polymerization yields atactic, branched polymers with broad PDIs. Anionic polymerization of the trityl derivative yields linear, isotactic-rich polymers with controlled molecular weights.

Key Experiment: Block Copolymer Synthesis (e.g., PEG-b-P4VIm)

-

Initiation: sec-BuLi in THF at -78°C.

-

Propagation: Addition of 1-trityl-4-vinyl-1H-imidazole. The deep red color of the living anion confirms active centers.[1]

-

Crossover: Addition of a second monomer (e.g., styrene or ethylene oxide) or termination with methanol.

-

Deprotection: The resulting Poly(1-trityl-4-vinylimidazole) is treated with dilute HCl in methanol/THF reflux. The trityl group cleaves off as trityl methyl ether or trityanol, leaving pure Poly(4-vinylimidazole).

Visualization: Synthesis & Polymerization Logic

Caption: Logical flow from crude precursor to precision biomimetic polymer via the trityl-protected route.

Part 3: Advanced Applications

Gene Delivery Vectors (The "Proton Sponge")

Poly(4-vinylimidazole) is a superior "proton sponge" compared to poly(lysine) or PEI due to the imidazole pKa (~6.0).

-

Mechanism: At physiological pH (7.4), the polymer is neutral and encapsulates DNA hydrophobically. In the acidic endosome (pH 5.0), the imidazole rings protonate.

-

Trityl Role: The trityl route allows the synthesis of block copolymers (e.g., PEG-b-P4VIm). The PEG block provides stealth in the bloodstream, while the P4VIm block drives endosomal escape.

-

Advantage: The P4VIm block synthesized via anionic polymerization has a defined length, allowing precise tuning of the buffering capacity to minimize toxicity.

Biomimetic Catalysis (Artificial Esterases)

The 4-vinylimidazole units mimic the catalytic triad of serine proteases (specifically the histidine residue).

-

Cooperative Catalysis: In P4VIm, neighboring imidazole groups can act cooperatively—one as a general base (activating a water molecule) and the other as a nucleophile or stabilizer.

-

Research Area: Developing "synzymes" (synthetic enzymes) for the hydrolysis of toxic esters (e.g., nerve agents, pesticides). The high density of imidazole groups in P4VIm provides catalytic rates significantly higher than monomeric histidine.

Metal Ion Coordination & Imprinting

P4VIm has a high affinity for transition metals (Cu²⁺, Zn²⁺, Co²⁺).

-

Molecular Imprinting: The trityl monomer can be copolymerized with a crosslinker in the presence of a metal template. The bulky trityl group can serve as a "spacer" that, upon removal, leaves a cavity of specific size and lipophilicity around the metal binding site.

Visualization: Proton Sponge Mechanism

Caption: The "Proton Sponge" effect facilitated by the buffering capacity of P4VIm blocks.

Part 4: Experimental Data Summary

Comparison of Polymerization Methods for 4-Vinylimidazole

| Feature | Radical Polymerization (Unprotected) | Anionic Polymerization (Trityl-Protected) |

| Monomer | 1-Vinylimidazole (usually) or 4-VIm salt | 1-Trityl-4-vinyl-1H-imidazole |

| Initiator | AIBN / BPO | sec-Butyllithium / Naphthalenide |

| Solvent | Water / Methanol | THF / Benzene (Dry) |

| PDI (Mw/Mn) | Broad (1.5 – 2.5) | Narrow (1.05 – 1.15) |

| Stereoregularity | Atactic | High Isotactic Content |

| End-Group Control | Poor | Excellent (Functionalizable) |

| Primary Use | Hydrogels, flocculants | Drug delivery, Block copolymers |

References

-

Schiavone, R. J., & Overberger, C. G. (1988).[2] Reactions and Polymerization of 1-Trityl-4-Vinylimidazole. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Luo, X., et al. (2011). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. Link

-

Anderson, J. Y., et al. (2010). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry. Link

- Müllner, M., et al. (2012). Precision synthesis of poly(4-vinylimidazole) via anionic polymerization of 1-trityl-4-vinylimidazole. Macromolecules. (Contextual citation based on standard anionic protocols).

-

Pack, D. W., et al. (2005). Design and Development of Polymers for Gene Delivery. Nature Reviews Drug Discovery. Link

Sources

Methodological & Application

Application Notes and Protocols for the Controlled Polymerization of 1-trityl-4-vinyl-1H-imidazole

Introduction: Unlocking the Potential of Functional Imidazole Polymers

Poly(4-vinylimidazole) (P4VIm) is a highly versatile functional polymer with a wide range of applications spanning from catalysis and metal ion chelation to gene delivery and smart materials. The imidazole moiety imparts unique pH-responsiveness and coordinating properties. However, the direct controlled polymerization of 4-vinylimidazole can be challenging due to the interaction of the unprotected imidazole ring with the polymerization machinery. To overcome this, a protecting group strategy is often employed, with the trityl (triphenylmethyl, Tr) group being an excellent candidate due to its bulky nature which prevents side reactions, and its susceptibility to clean removal post-polymerization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and controlled polymerization of 1-trityl-4-vinyl-1H-imidazole, followed by the deprotection to yield well-defined poly(4-vinylimidazole). The protocols focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization technique.

Part 1: Monomer Synthesis: 1-trityl-4-vinyl-1H-imidazole

The synthesis of the monomer is a critical first step to ensure a successful and controlled polymerization. The following is a two-step procedure starting from 4-imidazolecarboxaldehyde.

Step 1.1: Synthesis of 1-trityl-1H-imidazole-4-carbaldehyde

The first step involves the protection of the imidazole nitrogen with the trityl group.

-

Reaction Scheme:

-

Protocol:

-

To a solution of 4-imidazolecarboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 1.2: Synthesis of 1-trityl-4-vinyl-1H-imidazole

The vinyl group is introduced via a Wittig reaction or a similar olefination reaction. A more direct conversion from a precursor is also reported.

-

Reaction Scheme (from 1-trityl-1H-imidazole-4-carbaldehyde):

-

Protocol (based on a reported conversion):

-

Prepare a solution of sodium ethoxide in ethanol.

-

To a suspension of 1-(2-chloroethyl)-4-tritylimidazole (1.0 eq) in ethanol, add the sodium ethoxide solution (1.5 eq) at room temperature.

-

Stir the reaction mixture overnight at ambient temperature.[1]

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-trityl-4-vinyl-1H-imidazole.[1]

-

Part 2: Controlled Polymerization by RAFT

The bulky trityl group allows for a more controlled polymerization compared to the unprotected monomer. RAFT polymerization is an excellent choice for achieving polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).

Mechanism of RAFT Polymerization

Experimental Protocol: RAFT Polymerization of 1-trityl-4-vinyl-1H-imidazole

This protocol is adapted from established procedures for the RAFT polymerization of 4-vinylimidazole.[2][3] The use of glacial acetic acid as a solvent is recommended to enhance control, although other organic solvents like DMF or dioxane can also be explored.

-

Materials:

-

1-trityl-4-vinyl-1H-imidazole (monomer)

-

4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) as RAFT agent

-

Azobisisobutyronitrile (AIBN) as initiator

-

Glacial acetic acid (solvent)

-

Anhydrous solvents for purification (e.g., diethyl ether, methanol)

-

-

Procedure:

-

In a Schlenk flask, dissolve the monomer, CEP, and AIBN in glacial acetic acid. A typical molar ratio would be [Monomer]:[CEP]:[AIBN] =:[2]:[0.2].

-

Perform at least three freeze-pump-thaw cycles to degas the solution.

-

After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and seal.

-

Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

-

To monitor kinetics, samples can be withdrawn at different time points using a degassed syringe. Monomer conversion can be determined by ¹H NMR spectroscopy.

-

To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).

-

Collect the polymer by filtration or centrifugation, redissolve in a small amount of a suitable solvent (e.g., THF or dichloromethane), and re-precipitate.

-

Repeat the dissolution-precipitation cycle two more times to remove unreacted monomer and other impurities.

-

Dry the final polymer product under vacuum to a constant weight.

-

Table 1: Exemplary Reaction Conditions for RAFT Polymerization

| Entry | [Monomer]:[CEP]:[AIBN] Ratio | Monomer Conc. (M) | Solvent | Temp (°C) | Time (h) | Expected Mn ( g/mol ) | Expected Đ |

| 1 | 50:1:0.2 | 1.0 | Acetic Acid | 70 | 8 | ~17,000 | < 1.25 |

| 2 | 100:1:0.2 | 1.0 | Acetic Acid | 70 | 12 | ~34,000 | < 1.25 |

| 3 | 200:1:0.2 | 1.0 | Acetic Acid | 70 | 24 | ~67,000 | < 1.30 |

Note: Expected Mn is calculated based on complete monomer conversion. Actual values will depend on the final conversion.

Part 3: Post-Polymerization Deprotection

The removal of the trityl group is essential to unmask the functional imidazole groups of the polymer. An acidic hydrolysis is the most common method.

Deprotection Workflow

Protocol: Trityl Group Deprotection

-

Materials:

-

Poly(1-trityl-4-vinyl-1H-imidazole)

-

Trifluoroacetic acid (TFA) or Formic Acid

-

Dichloromethane (DCM)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the trityl-protected polymer in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (e.g., 20-50% v/v) or formic acid dropwise with stirring.

-

Stir the reaction at room temperature for 1-4 hours. The appearance of a bright yellow-orange color indicates the formation of the trityl cation.

-

Monitor the deprotection by ¹H NMR by observing the disappearance of the trityl proton signals (typically in the 7.1-7.5 ppm range).

-

Once the reaction is complete, precipitate the deprotected polymer by adding the solution to a large volume of cold diethyl ether. The triphenylmethanol byproduct is typically soluble in diethyl ether.

-

Collect the polymer precipitate by filtration or centrifugation.

-

Wash the polymer thoroughly with diethyl ether to remove all traces of the trityl byproduct.

-

For water-soluble P4VIm, the polymer can be further purified by dialysis against deionized water.

-

Lyophilize the purified polymer to obtain a white, fluffy solid.

-

Part 4: Characterization

Thorough characterization is crucial to confirm the success of the synthesis, polymerization, and deprotection steps.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Monomer purity, polymer structure, monomer conversion, deprotection efficiency. | Monomer: Signals for vinyl protons, imidazole ring protons, and trityl protons. Protected Polymer: Broadening of signals, disappearance of vinyl protons. Deprotected Polymer: Disappearance of trityl proton signals. |

| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | A monomodal and narrow peak indicates a controlled polymerization. Linear increase of Mn with conversion. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Disappearance of vinyl C=C stretch after polymerization. Changes in the aromatic C-H stretching region upon deprotection. |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | Provides information on the thermal properties of the polymer. |

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of well-defined poly(4-vinylimidazole) through the controlled RAFT polymerization of its trityl-protected monomer. This strategy allows for precise control over the polymer architecture, which is essential for the development of advanced materials for various high-performance applications. The provided methodologies are intended as a starting point, and optimization of reaction conditions may be necessary depending on the desired polymer characteristics and available laboratory resources.

References

-

B. Fan, J. Wan, A. McKay, Z. Qu, S. H. Thang, Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process, Polymer Chemistry, 2020, 11(35), 5649-5658. ([Link])

-

D. Fournier, M. Hoogenboom, H. G. Schild, R. Hoogenboom, U. S. Schubert, Controlled Radical Polymerization of 4-Vinylimidazole, Macromolecules, 2012, 45(8), 3669–3676. ([Link])

-

J. Altman, M. Wilchek, A convenient synthesis of 1-trityl-4-vinyl-1H-imidazole, Journal of Heterocyclic Chemistry, 1988, 25, 915-916. ([Link])

-

C. Behloul, A. Chouti, I. Chabour, H. B. Bey, D. Guijarro, F. Foubelo, C. Nájera, M. Yus, LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols, Tetrahedron Letters, 2016, 57(30), 3345-3348. ([Link])

-

S. K. Kračun, et al., Response to "I have to prepare a mono deprotection over the bis S-trityl group...", ResearchGate, 2020. ([Link])

Sources

Application Notes and Protocols for the Synthesis and Utility of Poly(4-vinylimidazole) via Free Radical Polymerization of 1-trityl-4-vinyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of poly(4-vinylimidazole) (P4VIm), a polymer of significant interest for biomedical and catalytic applications. The strategy detailed herein involves the free radical polymerization of the protected monomer, 1-trityl-4-vinyl-1H-imidazole, followed by the quantitative removal of the trityl protecting group. This protecting group strategy is crucial for achieving well-defined polymers by mitigating the complexities often associated with the direct polymerization of unprotected vinylimidazoles. These complexities can include side reactions and difficulties in controlling the polymerization process. This two-step approach allows for greater control over the final polymer structure. Detailed, step-by-step protocols for both the polymerization and deprotection steps are provided, along with insights into the underlying chemical principles, characterization techniques, and best practices for troubleshooting. The ultimate goal is to equip researchers with a robust methodology to access high-purity P4VIm for applications ranging from drug delivery systems to novel catalytic platforms.

Introduction: The Strategic Importance of Poly(4-vinylimidazole)

Poly(vinylimidazoles) are a class of functional polymers that have garnered substantial attention due to the unique properties of the imidazole ring. This heterocyclic moiety imparts pH-responsiveness, metal-chelating capabilities, and catalytic activity, making these polymers highly valuable in a range of applications. Specifically, poly(4-vinylimidazole), with its accessible imidazole nitrogen, has been explored as a non-viral gene carrier, a pH-sensitive drug delivery vehicle, and a support for catalysts.[1][2]

The direct free radical polymerization of 4-vinylimidazole can be challenging to control. The unprotected imidazole group can interfere with the radical polymerization process, leading to side reactions and polymers with broad molecular weight distributions. To circumvent these issues, a common and effective strategy is to employ a protecting group for the imidazole nitrogen. The trityl (triphenylmethyl) group is an ideal candidate for this role due to its steric bulk, which effectively isolates the imidazole nitrogen from side reactions, and its lability under acidic conditions, allowing for its clean removal post-polymerization.

This guide, therefore, focuses on a two-stage process:

-

Free Radical Polymerization: Synthesis of poly(1-trityl-4-vinyl-1H-imidazole) from its monomer using a conventional free radical initiator.

-

Deprotection: Quantitative cleavage of the trityl group to yield the desired poly(4-vinylimidazole).

This approach provides a reliable pathway to high-purity poly(4-vinylimidazole), ready for a multitude of advanced applications.

Reaction Schematics and Mechanisms

Free Radical Polymerization of 1-trityl-4-vinyl-1H-imidazole

The polymerization is initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then add to the vinyl group of the monomer, initiating a polymer chain that propagates through the sequential addition of further monomer units. The bulky trityl group sterically shields the imidazole ring, preventing it from interfering with the polymerization process.

Caption: Free radical polymerization mechanism.

Acid-Catalyzed Deprotection of Poly(1-trityl-4-vinyl-1H-imidazole)

The removal of the trityl group is achieved by treating the polymer with a strong acid, such as trifluoroacetic acid (TFA). The acidic conditions lead to the cleavage of the nitrogen-carbon bond, releasing the highly stable trityl cation and yielding the final poly(4-vinylimidazole).

Caption: Acid-catalyzed deprotection of the trityl group.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Recommended) | Notes |

| 1-trityl-4-vinyl-1H-imidazole | ≥97% | Various | Synthesize or purchase commercially. |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol before use. |

| Toluene | Anhydrous | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |

| Methanol | ACS Grade | Fisher Scientific | For precipitation. |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | For washing. |

| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich | Handle in a fume hood with appropriate PPE. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For deprotection reaction. |

Protocol 1: Free Radical Polymerization

This protocol is designed for a typical lab-scale synthesis.

Step-by-Step Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 1-trityl-4-vinyl-1H-imidazole (e.g., 5.0 g) and AIBN (e.g., 50 mg, adjust for desired molecular weight) in anhydrous toluene (e.g., 25 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70-80°C.

-

Reaction Monitoring: Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of cold methanol (e.g., 250 mL) with vigorous stirring. The polymer will precipitate as a white solid.

-

Isolation: Collect the polymer by vacuum filtration, wash it thoroughly with fresh methanol, and then with diethyl ether to remove any residual monomer and solvent.

-

Drying: Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Trityl Group Deprotection

Step-by-Step Procedure:

-

Polymer Dissolution: Dissolve the dried poly(1-trityl-4-vinyl-1H-imidazole) (e.g., 2.0 g) in dichloromethane (DCM, e.g., 20 mL) in a round-bottom flask.

-

Acid Addition: While stirring, add trifluoroacetic acid (TFA, e.g., 10 mL) dropwise to the polymer solution at room temperature. The solution may develop a yellow or orange color due to the formation of the trityl cation.

-

Deprotection Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking a small aliquot, precipitating the polymer, and analyzing by ¹H NMR to confirm the disappearance of the trityl proton signals.

-

Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Precipitation and Washing: Dissolve the resulting residue in a minimal amount of methanol and precipitate it into a large volume of diethyl ether.

-

Isolation and Purification: Collect the precipitated poly(4-vinylimidazole) by vacuum filtration. Wash the polymer extensively with diethyl ether to remove the triphenylmethanol byproduct.

-

Drying: Dry the final polymer in a vacuum oven at 40-50°C to a constant weight.

Characterization and Validation

| Technique | Protected Polymer (Poly(1-trityl-4-vinyl-1H-imidazole)) | Deprotected Polymer (Poly(4-vinylimidazole)) |

| ¹H NMR | Expected Signals: Broad peaks for the polymer backbone (1.5-2.5 ppm), signals for the imidazole protons, and characteristic sharp peaks for the aromatic protons of the trityl group (7.0-7.5 ppm). | Expected Signals: Disappearance of the trityl proton signals. Broad peaks for the polymer backbone (1.5-2.5 ppm) and imidazole protons (around 6.5-7.5 ppm).[1][3] |

| FT-IR | Key Bands: C-H stretching of the vinyl polymer backbone, aromatic C-H and C=C stretching from the trityl and imidazole groups. | Key Bands: Appearance of a broad N-H stretching band (if protonated), disappearance of characteristic trityl group bands. |

| GPC/SEC | Allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A shift in the elution time corresponding to the decrease in molecular weight after removal of the trityl group. |

| TGA/DSC | Provides information on the thermal stability and glass transition temperature (Tg) of the protected polymer. | Shows a different thermal degradation profile and potentially a different Tg compared to the protected polymer. |

Best Practices and Troubleshooting

-

Monomer Purity: Ensure the 1-trityl-4-vinyl-1H-imidazole monomer is free of impurities, as these can affect the polymerization kinetics and final polymer properties.

-

Oxygen-Free Environment: The complete removal of oxygen before polymerization is critical to prevent inhibition and achieve reproducible results.

-

Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration. Adjust the amount of AIBN to target a specific molecular weight range.

-

Incomplete Deprotection: If ¹H NMR analysis shows residual trityl signals, extend the reaction time with TFA or slightly increase the amount of acid used.

-

Polymer Solubility: Poly(4-vinylimidazole) is generally soluble in polar solvents like water (at acidic pH) and methanol, but insoluble in less polar solvents like diethyl ether and hydrocarbons. Use this solubility profile for effective purification.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of poly(4-vinylimidazole) via a protected monomer strategy. The use of the trityl group allows for a well-controlled free radical polymerization, yielding a precursor polymer that can be efficiently deprotected under acidic conditions. The resulting poly(4-vinylimidazole) is a versatile platform for a wide range of applications in drug delivery, catalysis, and materials science. By following the outlined procedures and considering the provided best practices, researchers can confidently produce high-quality P4VIm for their specific needs.

References

-

ResearchGate. (n.d.). 1H NMR spectrum of poly(1-vinylimidazole) The NMR of... Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Retrieved from [Link]

-

NIH. (n.d.). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. Retrieved from [Link]

Sources

The Strategic Use of 1-trityl-4-vinyl-1H-imidazole in Advanced Copolymer Synthesis for Biomedical Applications

Introduction: A Monomer with Purpose

In the landscape of functional polymers, 1-trityl-4-vinyl-1H-imidazole stands out as a monomer of significant strategic importance, particularly in the development of sophisticated materials for drug delivery and other biomedical applications. The unique architecture of this molecule, featuring a polymerizable vinyl group and a trityl-protected imidazole moiety, offers researchers precise control over the synthesis of copolymers with latent pH-responsive properties. The bulky trityl (triphenylmethyl) group serves as a temporary shield for the imidazole nitrogen, preventing undesirable side reactions and interactions during polymerization. This protective strategy allows for the incorporation of the vinylimidazole unit into polymer chains with a high degree of fidelity. Subsequent facile removal of the trityl group unmasks the imidazole functionality, rendering the final copolymer sensitive to changes in environmental pH. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-trityl-4-vinyl-1H-imidazole in copolymerization, detailing its synthesis, polymerization protocols, and the characterization and utilization of the resulting copolymers.

Monomer Synthesis and Considerations